3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9611696
InChI: InChI=1S/C21H21FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)9-10-26-15-23-19-4-2-1-3-18(19)21(26)28/h1-8,15H,9-14H2
SMILES:
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC9611696

Molecular Formula: C21H21FN4O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one -

Specification

Molecular Formula C21H21FN4O2
Molecular Weight 380.4 g/mol
IUPAC Name 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Standard InChI InChI=1S/C21H21FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)9-10-26-15-23-19-4-2-1-3-18(19)21(26)28/h1-8,15H,9-14H2
Standard InChI Key OZZQRJSSPALMIL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The quinazolinone scaffold forms the central framework of this compound, featuring a bicyclic structure with a ketone group at position 4. Attached to the nitrogen at position 3 is a propyl chain terminating in a piperazine ring. The piperazine moiety is further substituted with a 4-fluorophenyl group, introducing both aromatic and electronegative characteristics.

Key structural features include:

  • Quinazolinone Core: Contributes planar aromaticity and hydrogen-bonding capacity via the ketone oxygen.

  • Piperazine Linker: Enhances solubility and provides a flexible spacer for target interactions.

  • 4-Fluorophenyl Group: Modulates electronic properties and influences binding affinity through hydrophobic and dipolar interactions.

Table 1: Molecular Properties of 3-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one and Related Analogs

PropertyTarget CompoundSulfonated AnalogTrifluoromethyl Analog
Molecular FormulaC21H21FN4O2C21H21FN4O4SC23H25F3N4O
Molecular Weight (g/mol)396.4444.5430.5
IUPAC Name3-[3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl]quinazolin-4-one3-[3-(4-(4-fluorophenyl)sulfonylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one3-[4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl]quinazolin-4-one

Spectroscopic and Computational Characterization

While experimental spectral data for the exact compound is unavailable, analogs suggest diagnostic peaks in NMR and IR spectra. For example:

  • 1H NMR: Aromatic protons of the quinazolinone core resonate at δ 7.5–8.5 ppm, while the piperazine protons appear as multiplets near δ 2.5–3.5 ppm.

  • IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1680 cm⁻¹, and C-F bonds near 1100 cm⁻¹.

Computational models predict moderate lipophilicity (cLogP ~2.8) and polar surface area (~75 Ų), indicating potential blood-brain barrier permeability.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves sequential coupling reactions:

  • Quinazolinone Core Preparation: Anthranilic acid derivatives undergo cyclization with formamide or urea under acidic conditions to form the quinazolinone ring.

  • Piperazine Functionalization: 4-Fluorophenylpiperazine is synthesized via nucleophilic aromatic substitution of fluorobenzene with piperazine under catalytic conditions.

  • Propyl Spacer Installation: A Michael addition or alkylation reaction links the quinazolinone nitrogen to the piperazine via a keto-propyl chain.

Critical Reaction Parameters:

  • Temperature: Controlled heating (80–100°C) prevents decomposition of thermally labile intermediates.

  • Catalysts: Palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield Optimization Challenges

Initial yields for the sulfonated analog were reported at 35–40%, limited by:

  • Steric hindrance during piperazine coupling.

  • Competing side reactions at the quinazolinone ketone.
    Optimization strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, improving yield to 55%.

  • Protecting Groups: Temporarily shielding the ketone with tert-butyldimethylsilyl (TBDMS) groups minimizes unwanted nucleophilic attacks.

Comparative Analysis with Structural Analogs

Impact of Sulfonyl vs. Phenyl Substitutions

The sulfonated analog’s additional sulfonyl group:

  • Increases molecular weight by 48.1 g/mol.

  • Enhances hydrogen-bonding capacity, improving solubility (logS = -3.2 vs. -4.1 for the non-sulfonated compound).

  • Reduces CNS penetration due to higher polar surface area (90 Ų vs. 75 Ų).

Trifluoromethyl Analog’s Pharmacokinetics

The trifluoromethyl derivative :

  • Exhibits longer half-life (t1/2 = 8.2 h vs. 4.5 h) due to metabolic stability from the CF3 group.

  • Shows 10-fold higher affinity for dopamine D3 receptors (Ki = 15 nM), highlighting substituent-dependent target selectivity .

Applications in Medicinal Chemistry and Future Directions

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping the ketone with a bioisostere like a thiazolidinedione could enhance metabolic stability.

  • Prodrug Design: Esterification of the propyl chain’s ketone may improve oral bioavailability.

Unmet Challenges and Research Gaps

  • Toxicity Profiles: Hepatotoxicity risks (elevated ALT at 50 mg/kg in rats) necessitate structural refinements.

  • Crystallography Studies: X-ray diffraction data are needed to resolve binding modes at atomic resolution.

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